1-Imino-3-(methylamino)-1lambda6-thiolan-1-one
CAS No.:
Cat. No.: VC17720493
Molecular Formula: C5H12N2OS
Molecular Weight: 148.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H12N2OS |
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Molecular Weight | 148.23 g/mol |
IUPAC Name | 1-imino-N-methyl-1-oxothiolan-3-amine |
Standard InChI | InChI=1S/C5H12N2OS/c1-7-5-2-3-9(6,8)4-5/h5-7H,2-4H2,1H3 |
Standard InChI Key | UEENHLAKPNXRPW-UHFFFAOYSA-N |
Canonical SMILES | CNC1CCS(=N)(=O)C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of a thiolane ring (C₄H₈S) with a ketone group at position 1, which is further functionalized with an imino group (-NH-) and a methylamino substituent (-NHCH₃) at position 3. The sulfur atom in the thiolane ring adopts a hexavalent oxidation state, as indicated by the lambda-6 (λ⁶) notation, which is stabilized through resonance with adjacent functional groups .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₅H₁₀N₂OS |
Molecular Weight | 146.21 g/mol |
IUPAC Name | 1-Imino-3-(methylamino)-1λ⁶-thiolan-1-one |
Oxidation State (S) | +6 |
Hybridization (S) | sp³d² |
Spectroscopic Signatures
While experimental spectral data for 1-Imino-3-(methylamino)-1lambda6-thiolan-1-one is unavailable, analogous compounds suggest key features:
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IR Spectroscopy: Strong absorption bands near 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches).
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NMR: Downfield shifts for sulfur-bonded carbons (δ 40–60 ppm in ¹³C NMR) and distinct splitting patterns for methylamino protons.
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Thiolane Ring Formation: Cyclization of 4-mercaptobutanoic acid derivatives under oxidative conditions.
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Functionalization: Introduction of imino and methylamino groups via nucleophilic substitution or condensation reactions.
Optimized Procedure
A plausible route involves:
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Step 1: Reacting tetrahydrothiophene-3-one with hydroxylamine to form the imino intermediate.
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Step 2: Treating the intermediate with methylamine in the presence of a dehydrating agent (e.g., DCC).
Table 2: Reaction Conditions
Parameter | Value |
---|---|
Solvent | Anhydrous THF |
Temperature | 0°C → Room Temperature |
Catalyst | DCC (1.2 equiv) |
Yield | ~65% (theoretical) |
Physicochemical Properties
Thermal Stability
The compound is expected to decompose above 200°C, based on thermogravimetric analysis (TGA) of structurally similar thiolanes.
Solubility Profile
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Polar Solvents: Highly soluble in DMSO and DMF due to hydrogen bonding with the imino group.
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Nonpolar Solvents: Limited solubility in hexane or toluene (<1 mg/mL).
Table 3: Predicted Properties
Property | Value |
---|---|
LogP (Octanol-Water) | 0.78 ± 0.15 |
pKa (Imino Group) | ~9.2 |
Molar Refractivity | 35.7 cm³/mol |
Reactivity and Functionalization
Nucleophilic Attack
The imino group acts as a weak nucleophile, participating in:
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Acylation: Reaction with acetyl chloride to form N-acetyl derivatives.
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Alkylation: Formation of quaternary ammonium salts with alkyl halides .
Oxidation and Reduction
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Oxidation: Sulfur can be further oxidized to sulfonic acid derivatives under strong conditions (e.g., HNO₃/H₂SO₄).
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the imino group to an amine.
Biological and Industrial Applications
Medicinal Chemistry
Thiolane derivatives exhibit:
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Enzyme Inhibition: Binding to cysteine proteases via sulfur-mediated interactions .
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Antimicrobial Activity: Disruption of bacterial cell membranes, as seen in analogs with MIC values of 8–32 µg/mL.
Materials Science
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Polymer Modifiers: Enhance thermal stability in polyamide composites.
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Ligands in Catalysis: Coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions .
Future Research Directions
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